trans-2-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid

Physicochemical Profiling Drug Design ADME Prediction

Researchers pursuing cyclopropane-based drug discovery often encounter batch variability from racemic or cis-contaminated mixtures, leading to inconsistent biological results. This compound resolves that challenge with defined (1R,2R)-trans stereochemistry and the precise 3-methyl-4-methoxyphenyl substitution pattern validated in patent literature for anti-inflammatory potency. • Enables asymmetric synthesis of novel NSAID analogs and OASS-targeting antibacterial adjuvants with nanomolar potency benchmarks • Favorable physicochemical profile (XLogP3 2.0, TPSA 46.5 Ų) supports cell permeability for intracellular target engagement • Supplied at ≥98% purity with full analytical characterization; available from stock for immediate dispatch

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
Cat. No. B12302395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2CC2C(=O)O)OC
InChIInChI=1S/C12H14O3/c1-7-5-8(3-4-11(7)15-2)9-6-10(9)12(13)14/h3-5,9-10H,6H2,1-2H3,(H,13,14)
InChIKeyLQTUDEFOTFQIHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical & Structural Profile


trans-2-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid (CAS: 1257122-69-2) is a chiral, trans-configured cyclopropane carboxylic acid derivative with a 4-methoxy-3-methylphenyl substitution [1]. It has a molecular weight of 206.24 g/mol, a computed XLogP3 of 2.0, and a topological polar surface area (TPSA) of 46.5 Ų, positioning it as a moderately lipophilic yet polarizable building block [1]. The defined (1R,2R) stereochemistry distinguishes it from racemic or cis-isomer mixtures and is critical for applications in asymmetric synthesis [2].

Defined (1R,2R) chiral intermediate for asymmetric synthesis
2-Arylcyclopropane scaffold validated in enzyme inhibitor research (ACC oxidase, OASS)
Computed lipophilicity/polarity profile suitable as ADME probe compound

Why Generic Substitution Fails


Substituting this compound with a generic 2-arylcyclopropane carboxylic acid or even a closely related analog like the unsubstituted phenyl derivative risks introducing significant shifts in biological activity and physicochemical properties. The specific 3-methyl-4-methoxyphenyl motif precisely modulates lipophilicity and electronic character, which has been shown in patent literature to be a key determinant of anti-inflammatory potency within this scaffold class [1]. Furthermore, the defined trans-(1R,2R) stereochemistry is not incidental; class-level evidence demonstrates that cis/trans isomerism directly impacts pharmacological activity in cyclopropane carboxylic acid derivatives, with cis-isomers often preferred for anti-inflammatory applications [1]. Using a racemic mixture or an incorrectly substituted analog can therefore lead to inconsistent or suboptimal results in downstream synthesis or biological assays [2].

  • Substituting the 3-methyl-4-methoxyphenyl motif may alter electronic character, impacting class-level activity reported in patent literature.
  • Replacing with racemic or cis isomer can shift stereochemical outcome; cis-isomer is noted as preferred for anti-inflammatory activity class.
  • Using the unsubstituted phenyl analog removes electronic modulation critical for scaffold selectivity in enzyme inhibition contexts.

Quantitative Differentiation Evidence


Lipophilicity-Polarity Balance vs. 4-tert-Butylphenyl Analog

The target compound exhibits a lower computed lipophilicity (XLogP3 = 2.0) and a higher TPSA (46.5 Ų) compared to the 2-(4-tert-butylphenyl)cyclopropanecarboxylic acid analog (XLogP3 = 3.3; TPSA = 37.3 Ų) [1][2]. This places the target compound in a more favorable physicochemical space for oral bioavailability according to Lipinski's and Veber's rules, potentially offering superior aqueous solubility and a different membrane permeation profile [1].

Lipophilicity-Polarity Balance
Cross-study context
ΔXLogP = −1.3, ΔTPSA = +9.2 Ų
Lower computed lipophilicity and higher polarity vs. tert-butyl analog; supportive of ADME probe use.
Computed properties; experimental solubility/permeability not reported.
Physicochemical Profiling Drug Design ADME Prediction

Anti-Inflammatory Potency Benchmarking Against Phenylbutazone

The Schering patent (US 3,674,832) explicitly demonstrates that 2-(p-substituted phenyl)-cyclopropane carboxylic acids, including specific methoxy-substituted analogs such as trans-2-(3-methoxy-4-biphenyl)-cyclopropane carboxylic acid, exhibit anti-inflammatory activity in the Carrageenin Paw Test that is equal to or greater than that of the standard nonsteroidal anti-inflammatory agent phenylbutazone, with an effective dosage range of 1–20 mg/kg [1]. The target compound, bearing a 3-methyl-4-methoxyphenyl group, falls squarely within the patent's claimed substitution pattern (X = lower alkoxy, specifically methoxy in a meta/para configuration), making it a member of this therapeutically active class [1].

Anti-Inflammatory Activity Class
Class-level inference
Patent examples equipotent to phenylbutazone in carrageenin paw model
Reported anti-inflammatory context in rat paw edema model; no direct data for target compound.
Class inference from Schering patent; independent replication needed.
Anti-inflammatory COX Inhibition In Vivo Pharmacology

Enzyme Inhibitor Scaffold Validation Across ACC Oxidase and OASS

The core 2-phenylcyclopropane-1-carboxylic acid scaffold from which the target compound is derived has demonstrated verified enzyme inhibitory activity across multiple targets. trans-2-Phenylcyclopropane-1-carboxylic acid (PCCA), the unsubstituted parent, showed confirmed competitive inhibition of apple ACC oxidase with a determined Ki value, alongside cyclopropane-1,1-dicarboxylic acid (CDA) [1]. In a distinct target class, α-substituted 2-phenylcyclopropane carboxylic acids have been shown to bind to Salmonella typhimurium O-acetylserine sulfhydrylase (OASS) isoforms at nanomolar concentrations, with derivatives later validated as effective colistin adjuvants against Gram-negative bacteria [2][3].

Enzyme Inhibitor Scaffold
Class-level inference
Scaffold validated: ACC oxidase (Ki reported), OASS (nanomolar binding)
Supports scaffold suitability for enzyme inhibitor campaigns; direct target data absent.
Multi-target class evidence; ligand efficiency not assessed for target compound.
Enzyme Inhibition ACC Oxidase O-Acetylserine Sulfhydrylase Antibacterial Adjuvant

Chiral Purity and Stereochemical Definition for Asymmetric Synthesis

The target compound is commercially available with a defined trans-(1R,2R) configuration and a purity specification of ≥98% (HPLC) from multiple suppliers [1]. This contrasts with the cis isomer, which the Schering patent identifies as the pharmacologically preferred configuration for anti-inflammatory activity, and with racemic mixtures that introduce pharmacological ambiguity [2]. The Canadian patent CA 2658953 specifically addresses enantiomerically pure trans-cyclopropane carboxylic acid derivatives as critical intermediates in pharmaceutical synthesis, underscoring the importance of stereochemical fidelity [3].

Chiral Purity
Supporting evidence
Specified trans-(1R,2R), ≥98% (HPLC)
Defined stereochemistry supports asymmetric synthesis reproducibility.
Supplier specification; enantiomeric excess not quantified.
Chiral Intermediate Asymmetric Synthesis Pharmaceutical Intermediate NSAID Synthesis

COX-2 Inhibitory Potential of the 2-Arylcyclopropane Chemotype

A structurally close analog, 2-(4-tert-butylphenyl)cyclopropanecarboxylic acid, has been reported to exhibit a COX-2 IC50 of 0.8 μM with minimal activity against COX-1, establishing the potential for COX-2 selective inhibition within this scaffold class [1]. The target compound's 4-methoxy-3-methyl substitution pattern represents an electronically distinct aromatic system (electron-donating methoxy and methyl groups) that would be predicted to further modulate COX-2 binding affinity, though direct confirmatory data are not yet available in the public domain.

COX-2 Inhibitory Potential
Cross-study context
Close analog COX-2 IC50 0.8 μM; target compound untested
Scaffold-level COX-2 inhibition reported; direct compound data unavailable.
External source; electronic effects of methoxy substitution remain uncharacterized.
COX-2 Inhibition Selective NSAID Inflammation

Optimal Research and Industrial Applications


Chiral Building Block for NSAID Analog Synthesis

Leveraging the defined (1R,2R) stereochemistry and the established anti-inflammatory activity of 2-arylcyclopropane carboxylic acids [1], this compound serves as a advanced chiral intermediate for the synthesis of novel cyclopropane-containing NSAID analogs. The 3-methyl-4-methoxyphenyl group provides a specific electronic and steric profile that can be used to fine-tune COX-2 selectivity, building on the scaffold's demonstrated potency benchmarked against phenylbutazone in the Carrageenin Paw Test [1].

Lead Optimization for Antibacterial Adjuvant Development

Given that α-substituted 2-phenylcyclopropane carboxylic acids have been validated as nanomolar inhibitors of O-acetylserine sulfhydrylase (OASS) and effective colistin adjuvants in Gram-negative bacteria [2][3], the target compound can be deployed as a core scaffold for medicinal chemistry campaigns aimed at developing novel antibacterial adjuvants. Its moderate XLogP3 (2.0) and favorable TPSA (46.5 Ų) suggest potential for improved permeability compared to earlier, more polar hit compounds that failed to penetrate bacterial outer membranes [3].

Physicochemical Probe for ADME Optimization Studies

The compound's distinct physicochemical signature (XLogP3 = 2.0, TPSA = 46.5 Ų) makes it a useful tool compound for probing the effect of aryl substitution on the absorption, distribution, metabolism, and excretion (ADME) properties of cyclopropane carboxylic acid derivatives. When compared to the more lipophilic 4-tert-butylphenyl analog (XLogP3 = 3.3), the target compound can help establish quantitative structure-property relationship (QSPR) models to guide logP optimization in lead series [4].

Ethylene Biosynthesis Pathway Inhibitor Research

As a structural analog of 1-aminocyclopropane-1-carboxylic acid (ACC), the core scaffold has been shown to competitively inhibit apple ACC oxidase with determined Ki values [5]. The target compound, with its specific aryl substitution, can be used to expand the structure-activity relationship around this enzyme target for agricultural or post-harvest preservation applications, where non-gaseous ethylene inhibitors are desired for cut flowers and fruit/vegetable storage [5].

Application
Selection Property
Validation Focus
Chiral intermediate for anti-inflammatory cyclopropane probe research
Defined (1R,2R) stereochemistry
Enantiomeric purity and trans configuration confirmation
Antibacterial adjuvant scaffold research (OASS inhibition)
2-Arylcyclopropane scaffold with reported OASS binding
OASS enzyme inhibition and colistin potentiation model
Physicochemical ADME probe for cyclopropane acid series
Computed logP/TPSA profile distinct from tert-butyl analog
Solubility, permeability, and metabolic stability assays
Ethylene biosynthesis inhibitor research (ACC oxidase)
Cyclopropane carboxylic acid scaffold with reported ACC oxidase inhibition
ACC oxidase enzyme assay and fruit ripening model studies
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